molecular formula C13H16O3 B055402 4-O-Benzyl-L-rhamnal CAS No. 117249-16-8

4-O-Benzyl-L-rhamnal

Cat. No.: B055402
CAS No.: 117249-16-8
M. Wt: 220.26 g/mol
InChI Key: ZPIBWTYMFFSTBY-DRZSPHRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-O-Benzyl-L-rhamnal (CAS 117249-16-8) is a protected derivative of L-rhamnose, a 6-deoxy sugar widely studied in carbohydrate chemistry. Its molecular formula is C₁₃H₁₆O₃, with a molecular weight of 220.26 g/mol . The compound features a benzyl ether group at the 4-OH position of L-rhamnal, which enhances its stability and reactivity in synthetic applications, particularly in glycosylation reactions .

Scientific Research Applications

Synthesis of 4-O-Benzyl-L-rhamnal

The synthesis of this compound typically involves the benzylation of L-rhamnal derivatives. A common method includes the reaction of L-rhamnal with benzyl bromide in the presence of a base such as sodium hydride, which facilitates the introduction of the benzyl group at the 4-position of the rhamnal molecule. This process allows for the creation of glycosides and other derivatives that can be further modified for various applications.

Glycoside Synthesis

This compound serves as a precursor in the synthesis of various glycosides. The compound's ability to form stable glycosidic bonds makes it valuable in carbohydrate chemistry. For instance, it has been used in the preparation of C-arylglycosides, which are important in developing new medicinal compounds .

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For example, its reaction with 2-amino-5-phenyl-1,3,4-thiadiazole resulted in a mixture of L-gluco stereoisomers that showed potential activity against various cancer cell lines, including breast and liver cancer cells . This highlights its role in drug development targeting cancer therapies.

Antimicrobial Agents

Research has demonstrated that benzyl derivatives of L-rhamnal possess antimicrobial properties. A study involving the synthesis of benzyl 4-O-lauroyl-α-L-rhamnopyranoside derivatives found significant antibacterial activity against a range of pathogens . This suggests potential applications in developing new antibiotics or preservatives.

Case Study 1: Synthesis and Application in Anticancer Research

A study conducted on the synthesis of new iodo-hexose compounds derived from this compound revealed enhanced anticancer activity against glioblastoma and pancreatic cancer cells compared to their deoxy-analogs . The findings underscore the importance of structural modifications on the efficacy of cancer treatments.

Case Study 2: Antimicrobial Activity Assessment

In vitro assessments of various derivatives synthesized from this compound indicated effective antimicrobial properties against ten different bacterial strains, showcasing its potential as a lead compound for antibiotic development .

Data Tables

Application AreaDescriptionReferences
Glycoside SynthesisPrecursor for C-arylglycosides
Anticancer ActivityExhibits activity against breast and liver cancer cells
Antimicrobial ActivityEffective against multiple bacterial strains

Comparison with Similar Compounds

Key Physicochemical Properties:

Property Value Source
Melting Point 111–113°C
Boiling Point 352.6°C at 760 mmHg
Density 1.15 g/cm³
LogP (Partition Coefficient) 1.85
Refractive Index 1.541

This compound is pivotal in synthesizing complex glycoconjugates and glycans due to its stereochemical precision and compatibility with diverse functional groups . Its benzyl group enables selective deprotection under hydrogenolysis, a critical feature for controlled synthesis of bioactive molecules .

Comparison with Structurally Similar Compounds

4-O-Benzyl-L-rhamnal belongs to the family of benzyl-protected deoxy sugars. Below is a comparative analysis with analogous compounds:

Table 1: Comparative Analysis of Benzyl-Protected Carbohydrates

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound C₁₃H₁₆O₃ 220.26 Benzyl at C4; high stereoselectivity in glycosylation; stable under acidic conditions Glycoconjugate synthesis, glycosidase inhibitors
4-O-Benzyl-L-fucal C₁₃H₁₆O₃ 220.26 Benzyl at C4; similar structure but derived from L-fucose (6-deoxy-L-galactose) Synthetic intermediate for fucose-containing glycans
6-Deoxy-L-glucal C₆H₁₀O₄ 146.14 Unprotected; lacks benzyl group; reactive but less stable Model studies in carbohydrate reactivity
2,3,4-Tri-O-benzyl-L-rhamnose C₂₇H₂₈O₅ 432.50 Multi-benzyl protection; steric hindrance limits reactivity Selective glycosylation in complex oligosaccharides

Key Differences:

Reactivity and Stability: The benzyl group in this compound improves stability compared to unprotected analogs like 6-deoxy-L-glucal, which is prone to oxidation . Unlike multi-benzylated derivatives (e.g., 2,3,4-Tri-O-benzyl-L-rhamnose), this compound retains sufficient reactivity for selective glycosylation due to reduced steric hindrance .

Stereochemical Outcomes: this compound exhibits superior stereoselectivity in glycosylation reactions compared to 4-O-Benzyl-L-fucal, attributed to the distinct configuration of L-rhamnose vs. L-fucose .

Synthetic Utility: While 4-O-Benzyl-L-fucal is used in fucose-based glycans (e.g., blood group antigens), this compound is preferred for rhamnose-containing bioactive molecules, such as bacterial cell wall components .

Biological Activity

4-O-Benzyl-L-rhamnal is a derivative of L-rhamnal, a naturally occurring sugar, known for its potential biological activities, including anticancer, antimicrobial, and antiviral properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves the protection of the hydroxyl groups of L-rhamnal followed by benzylation. This compound serves as an important intermediate for various glycosidic derivatives that exhibit significant biological activities. Recent studies have demonstrated effective methods for synthesizing this compound, including regioselective transformations that yield high purity and stability .

Anticancer Activity

Research has shown that derivatives of this compound exhibit notable anticancer properties. For instance, in a study assessing the cytotoxic effects of several glycosides on cancer cell lines (HCT-116 and HeLa), it was found that compounds derived from L-rhamnal significantly inhibited cell proliferation. The mechanism was linked to cell cycle arrest and apoptosis induction in sensitive cancer cell lines .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)
This compoundHCT-11612.5 ± 2.1
HeLa15.8 ± 3.0
PaclitaxelHCT-1163.5 ± 1.1
HeLa18.4 ± 3.6

The data indicate that this compound has a comparable potency to established chemotherapeutics like Paclitaxel in certain cancer types, particularly colorectal and cervical cancers .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored, with promising results against various bacterial strains including Acinetobacter baumannii and fungal pathogens like Candida albicans. In vitro tests revealed that this compound exhibits significant antibacterial activity, with inhibition rates exceeding 80% against selected strains .

Table 2: Antimicrobial Activity of this compound

MicroorganismInhibition (%)
Acinetobacter baumannii>80
Candida albicans>70
Cryptococcus neoformans>60

These findings suggest that derivatives of L-rhamnal could serve as potential leads in the development of new antimicrobial agents .

Antiviral Activity

While the antiviral activity of this compound has not been extensively documented, preliminary studies indicate potential effectiveness against certain viral strains. The structural characteristics of this compound may facilitate interactions with viral components, although further research is necessary to elucidate specific mechanisms .

Case Studies

  • Cytotoxicity Assessment : A study conducted on the effects of various glycosides derived from L-rhamnal demonstrated that treatment with these compounds resulted in a significant increase in apoptotic cells in treated cultures compared to controls. The most notable effects were observed at concentrations corresponding to half the IC50 values determined in MTT assays.
  • Antimicrobial Testing : Another study evaluated the antimicrobial properties of several derivatives, including this compound, against clinical isolates of pathogens. The results indicated that these compounds could inhibit growth effectively, suggesting their utility in treating infections caused by resistant strains.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-O-Benzyl-L-rhamnal, and what purification methods are recommended?

  • Methodological Answer : The synthesis typically involves regioselective benzylation of L-rhamnose derivatives under anhydrous conditions. A common approach is using benzyl bromide in the presence of a base (e.g., NaH) in DMF or THF at 0–25°C. Purification is achieved via flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Characterization requires 1^1H/13^13C NMR to confirm the absence of unreacted starting materials and LC-MS to verify molecular weight (m/z 220.26) .

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1^1H NMR for characteristic signals: δ 7.3–7.4 ppm (benzyl aromatic protons), δ 5.4–5.6 ppm (anomeric proton), and δ 1.2–1.4 ppm (methyl group). 13^13C NMR should show benzyl carbons (~128 ppm) and anomeric carbon (~100 ppm) .
  • IR : Confirm O–Benzyl groups via C–O–C stretching (~1100 cm1^{-1}) and aromatic C–H bonds (~3030 cm1^{-1}) .
  • Optical Rotation : Measure [α]D20[α]_D^{20} to validate stereochemical purity (L-configuration) .

Q. What are the stability considerations for handling and storing this compound?

  • Methodological Answer : Store at 2–8°C in anhydrous conditions under inert gas (argon/nitrogen) to prevent hydrolysis of the benzyl ether. Avoid prolonged exposure to light or humidity. Stability tests via TLC (monitoring degradation spots) are recommended every 6 months .

Advanced Research Questions

Q. How can researchers optimize glycosylation yields using this compound as a glycosyl donor?

  • Methodological Answer : Use promoters like NIS/AgOTf or BF3_3·Et2_2O to activate the anomeric position. Control temperature (–20°C to 0°C) to minimize side reactions. Monitor reaction progress via 1^1H NMR for disappearance of the anomeric proton signal (δ 5.4–5.6 ppm). For stereochemical control, adjust solvent polarity (e.g., dichloromethane for β-selectivity, acetonitrile for α-selectivity) .

Q. What strategies address low regioselectivity in benzylation reactions during this compound synthesis?

  • Methodological Answer : Introduce temporary protecting groups (e.g., acetyl or TBDMS) at non-target hydroxyls before benzylation. Use kinetic vs. thermodynamic control: lower temperatures (0°C) favor primary hydroxyl protection, while higher temperatures (25°C) promote secondary sites. Validate selectivity via 1^1H NMR integration of benzyl protons .

Q. How can computational modeling predict stereochemical outcomes in reactions involving this compound?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and identify favored reaction pathways. Compare calculated NMR chemical shifts (GIAO method) with experimental data to validate models. Use software like Gaussian or ORCA for simulations .

Q. How should researchers resolve contradictions in reported glycosylation efficiencies of this compound across studies?

  • Methodological Answer : Replicate experiments under standardized conditions (solvent, promoter, temperature). Conduct kinetic studies (e.g., 13^{13}C-labeled substrates) to track reaction pathways. Cross-validate using alternative analytical methods (e.g., X-ray crystallography of glycosylation products) to confirm stereochemistry .

Q. What role does this compound play in synthesizing glycoconjugates for biological studies?

  • Methodological Answer : Use it as a precursor for deprotected L-rhamnose moieties in glycoconjugates. After glycosylation, remove the benzyl group via hydrogenolysis (H2_2, Pd/C) to expose hydroxyl groups for further functionalization (e.g., biotinylation or fluorophore labeling). Validate conjugate activity via SPR or ELISA .

Properties

IUPAC Name

(2S,3R,4S)-2-methyl-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10-13(12(14)7-8-15-10)16-9-11-5-3-2-4-6-11/h2-8,10,12-14H,9H2,1H3/t10-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIBWTYMFFSTBY-DRZSPHRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C=CO1)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C=CO1)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370469
Record name 4-O-Benzyl-L-rhamnal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117249-16-8
Record name 4-O-Benzyl-L-rhamnal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-O-Benzyl-L-rhamnal
Reactant of Route 2
4-O-Benzyl-L-rhamnal
Reactant of Route 3
4-O-Benzyl-L-rhamnal
Reactant of Route 4
4-O-Benzyl-L-rhamnal
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-O-Benzyl-L-rhamnal
Reactant of Route 6
4-O-Benzyl-L-rhamnal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.